(1H-Indazol-7-yl)-hydrazine hydrochloride (1H-Indazol-7-yl)-hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763757
InChI: InChI=1S/C7H8N4.ClH/c8-10-6-3-1-2-5-4-9-11-7(5)6;/h1-4,10H,8H2,(H,9,11);1H
SMILES: C1=CC2=C(C(=C1)NN)NN=C2.Cl
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol

(1H-Indazol-7-yl)-hydrazine hydrochloride

CAS No.:

Cat. No.: VC13763757

Molecular Formula: C7H9ClN4

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

(1H-Indazol-7-yl)-hydrazine hydrochloride -

Specification

Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
IUPAC Name 1H-indazol-7-ylhydrazine;hydrochloride
Standard InChI InChI=1S/C7H8N4.ClH/c8-10-6-3-1-2-5-4-9-11-7(5)6;/h1-4,10H,8H2,(H,9,11);1H
Standard InChI Key HYGONNCWPLJWDR-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)NN)NN=C2.Cl
Canonical SMILES C1=CC2=C(C(=C1)NN)NN=C2.Cl

Introduction

Structural and Physicochemical Properties

The core structure of (1H-Indazol-7-yl)-hydrazine hydrochloride combines a planar indazole ring with a hydrazine side chain, protonated as a hydrochloride salt for stability. Key properties include:

PropertyValue
Molecular FormulaC₇H₉ClN₄
Molecular Weight184.62 g/mol
IUPAC Name1H-indazol-7-ylhydrazine hydrochloride
SolubilitySoluble in polar solvents (e.g., methanol, DMSO)
StabilityHygroscopic; store at 2–8°C under inert gas

The indazole ring contributes aromaticity and π-π stacking potential, while the hydrazine group enables nucleophilic attacks and condensation reactions . Spectroscopic characterization via ¹H NMR (δ 7.87 ppm for aromatic protons) and IR (N-H stretch at 3,346 cm⁻¹) confirms the structure .

Synthesis Methodologies

Direct Hydrazination of Indazole Derivatives

The most common route involves reacting 7-nitroindazole with hydrazine hydrate in methanol under acidic conditions (HCl), achieving yields up to 65% . Lokhande et al. demonstrated that substituting salicylaldehydes with hydrazine hydrochloride in ethanol at 70°C selectively produces 1H-indazoles, avoiding hydrazone byproducts.

Representative Procedure :

  • Dissolve 7-nitroindazole (1.0 equiv) in methanol.

  • Add hydrazine hydrate (2.1 equiv) and HCl (catalytic).

  • Reflux for 6–8 hours, monitor via TLC.

  • Quench with ice-cold water, filter, and dry under vacuum.

Alternative Routes

  • Cyclocondensation: Cyclohexanone derivatives treated with hydrazine hydrate yield tetrahydroindazoles, though with lower regioselectivity .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires optimization to prevent decomposition .

Chemical Reactivity and Derivative Formation

The hydrazine group undergoes characteristic reactions:

Condensation Reactions

Reaction with ketones or aldehydes forms hydrazones, useful for constructing pyrazole or triazole heterocycles. For example, condensation with acetylacetone yields 3,5-dimethylpyrazole derivatives .

Cyclization Pathways

Under acidic conditions, intramolecular cyclization produces fused indazolo[1,2-a]quinazolinones, which exhibit enhanced DNA intercalation properties .

Metal Complexation

The N-donor sites coordinate transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes tested for anticancer activity. A platinum(II) complex showed IC₅₀ = 25.5 μM against MCF-7 cells .

Biological Activities and Mechanisms

Kinase Inhibition

(1H-Indazol-7-yl)-hydrazine hydrochloride inhibits tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking reveals hydrogen bonds with Glu-50 and Arg-76 residues (binding energy: −7.0 kcal/mol) .

Antiproliferative Effects

Derivatives suppress KATO-III (gastric cancer) and MCF-7 (breast cancer) proliferation via apoptosis induction. Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., NO₂) at the 3-position enhance potency .

Antimicrobial Activity

Preliminary assays show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound serves as a precursor for FDA-approved kinase inhibitors, including axitinib and pazopanib. Modifications at the hydrazine moiety improve selectivity for VEGF receptors.

Antibody-Drug Conjugates (ADCs)

Conjugation to monoclonal antibodies via hydrazone linkers enables targeted delivery to HER2-positive cancers, reducing systemic toxicity .

Prodrug Design

Enzymatic cleavage of hydrazine-based prodrugs releases active metabolites in tumor microenvironments, enhancing therapeutic indices .

ParameterSpecification
Hazard StatementsH302 (harmful if swallowed)
H315 (causes skin irritation)
Storage Conditions2–8°C, inert atmosphere
PPE RecommendationsGloves, lab coat, eye protection

Acute toxicity (LD₅₀ = 320 mg/kg in rats) necessitates strict handling protocols .

Analytical Characterization

  • HRMS: [M+H]⁺ = 185.08 (calculated), 185.05 (observed) .

  • XRD: Monoclinic crystal system (space group P2₁/c), with intermolecular N-H⋯Cl hydrogen bonds .

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Recent Advances and Future Directions

Green Synthesis

Recent efforts employ ionic liquids (e.g., [BMIM]BF₄) as recyclable catalysts, reducing waste generation .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA NPs) improves bioavailability and tumor accumulation, with in vivo studies showing 60% tumor regression in murine models .

Computational Design

Machine learning models predict novel derivatives with IC₅₀ < 10 μM, prioritizing candidates for synthesis .

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